5-Chloroisatoic anhydride

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139890. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

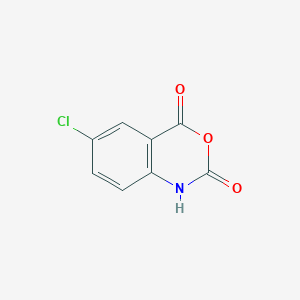

Structure

3D Structure

特性

IUPAC Name |

6-chloro-1H-3,1-benzoxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO3/c9-4-1-2-6-5(3-4)7(11)13-8(12)10-6/h1-3H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYQFJMYJVJRSGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3063592 | |

| Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4743-17-3 | |

| Record name | 5-Chloroisatoic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4743-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004743173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloroisatoic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139890 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloroisatoic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-4H-3,1-benzoxazine-2,4(1H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.959 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Chloroisatoic anhydride chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 5-Chloroisatoic anhydride, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Core Chemical Properties and Structure

This compound (CAS No. 4743-17-3) is a halogenated organic compound derived from phthalic anhydride.[1] Its chemical structure consists of a benzene ring fused with a 1,3-oxazine-2,4-dione ring, with a chlorine atom substituted at the 5-position of the aromatic ring.[2][3] At room temperature, it exists as a white to light yellow crystalline solid.[1][2]

-

Systematic Name: 6-Chloro-1H-benzo[d][1][2]oxazine-2,4-dione[2][3]

-

Structure: The molecule features a bicyclic system where a chlorinated benzene ring is fused to a dicarbonyl-containing heterocyclic ring with nitrogen and oxygen atoms. This structure confers specific reactivity, making it a versatile building block in organic synthesis.[1][5]

| Property | Value | Source(s) |

| CAS Number | 4743-17-3 | [1][2] |

| Molecular Weight | 197.57 g/mol (or 197.58 g/mol ) | [2][4] |

| Appearance | White to light yellow powder/crystal | [1][2] |

| Melting Point | 272 °C (dec.), 300 °C (dec.) | [2][6] |

| Purity | ≥ 97% (Assay), >98% (HPLC) | [2] |

| SMILES | Clc1ccc2NC(=O)OC(=O)c2c1 | |

| InChI | 1S/C8H4ClNO3/c9-4-1-2-6-5(3-4)7(11)13-8(12)10-6/h1-3H,(H,10,12) | |

| EC Number | 225-255-7 | [7] |

| MDL Number | MFCD00006701 | [2] |

Reactivity and Chemical Behavior

As a chlorinated aromatic heterocyclic anhydride, this compound exhibits reactivity characteristic of both its functional groups.[1]

-

Nucleophilic Attack: The anhydride functional group is susceptible to nucleophilic attack, making it a valuable reagent for forming amides and esters.[1][2] This reactivity is central to its role in synthesizing more complex molecules.

-

Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, although the reactivity is influenced by the existing substituents.[1]

-

Stability: The compound is sensitive to moisture and may undergo hydrolysis if exposed to air for prolonged periods.[1] It is recommended to store it under an inert atmosphere in a cool, dark place.[4]

Spectroscopic Data

-

¹H NMR (DMSO-d₆): A proton NMR spectrum for a product identified as 6-chloro-1H-benzo[d][1][2]oxazine-2,4-dione shows the following signals: δ 11.85 (broad singlet, 1H, NH), 7.88 (doublet, J = 2.4 Hz, 1H, Ar-H), 7.78 (doublet of doublets, J = 8.7, 2.4 Hz, 1H, Ar-H), and 7.15 (doublet, J = 8.7 Hz, 1H, Ar-H).[6] Another source reports similar peaks at δ 11.85 (singlet, broad, 1H), 7.96 (dd, J = 0.8, 8.7 Hz, 1H), 7.87 (dd, J = 2.3, 8.7 Hz, 1H), and 7.09 (dd, J = 8.8, 0.8 Hz, 1H).[6]

-

Infrared (IR) Spectroscopy: As an acid anhydride, it is expected to show a pair of characteristic carbonyl (C=O) stretching absorptions. Generally, acid anhydrides exhibit two bands around 1820 cm⁻¹ and 1760 cm⁻¹.[8]

Experimental Protocols: Synthesis

A common method for the preparation of this compound involves the cyclization of 2-Amino-5-chlorobenzoic acid using triphosgene.[6]

Detailed Methodology:

-

Reaction Setup: Add 2-Amino-5-chlorobenzoic acid (17 g, 0.1 mol) and 1,2-dichloroethane (200 mL) to a 500 mL three-necked round-bottom flask.[6]

-

Reagent Addition: Heat the mixture to 80 °C. Slowly add a solution of triphosgene (21 g, 0.21 mol) in 1,2-dichloroethane (100 mL) dropwise to the flask.[6]

-

Reaction: After the addition is complete, continue heating and stirring the reaction mixture at 80 °C for 3 hours.[6]

-

Workup: Cool the mixture to room temperature using an ice water bath.[6]

-

Isolation: Collect the precipitated white solid via filtration, wash it with a suitable solvent, and dry it to yield the final product, 6-chloro-1H-benzo[d][1][2]oxazine-2,4-dione (19 g, 97% yield).[6]

Another documented preparation route is the cyclization of 5-chloroanthranilic acid under dehydrating conditions, often using acetic anhydride or phosphorus pentoxide.[1]

Caption: Synthesis of this compound.

Applications in Research and Drug Development

This compound is a versatile intermediate with significant applications in various fields, particularly in the pharmaceutical and chemical industries.[2][5]

-

Pharmaceutical Synthesis: It is a crucial precursor for synthesizing a range of biologically active compounds.[4][5]

-

Benzodiazepines: Used as an intermediate in the synthesis of benzodiazepines and other psychoactive compounds.[1][4]

-

Anticancer Agents: It has been used as a reagent to synthesize 2-acetamidobenzamides, which show antiproliferative activity against certain tumor cell lines.[6]

-

Enzyme Inhibitors: Employed in the preparation of inhibitors for the delta-5 desaturase enzyme.[6]

-

-

Agrochemicals: The compound is used in the formulation of agrochemicals, including effective herbicides and fungicides for crop protection.[2]

-

Materials Science: It is utilized in creating advanced materials like specialty polymers, coatings, and adhesives, where it contributes to thermal stability, chemical resistance, and durability.[2]

-

Analytical Chemistry: Serves as a derivatizing agent in various analytical methods.[1][2]

Caption: Nucleophilic attack on this compound.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

-

Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7] It is considered moderately toxic upon inhalation, ingestion, or dermal contact.[1]

-

Precautions:

-

Personal Protective Equipment (PPE): Recommended PPE includes an N95 dust mask, eyeshields, and gloves.[7]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[4] It should be stored at room temperature, under an inert atmosphere, due to its moisture sensitivity.[1]

References

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 4743-17-3 | FC172051 [biosynth.com]

- 5. This compound | 4743-17-3 | C-5130 | Biosynth [biosynth.com]

- 6. This compound | 4743-17-3 [amp.chemicalbook.com]

- 7. 5-氯靛红酸酐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

An In-depth Technical Guide to the Synthesis of 5-Chloroisatoic Anhydride from 5-Chloroanthranilic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Chloroisatoic anhydride, a key intermediate in the pharmaceutical industry, from its precursor, 5-chloroanthranilic acid. This document details the chemical properties of the involved compounds, outlines a robust experimental protocol, and includes essential safety and handling information.

Introduction

This compound, systematically named 6-chloro-1H-benzo[d][1][2]oxazine-2,4-dione, is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals. Its synthesis from 5-chloroanthranilic acid is a critical transformation, and a thorough understanding of the reaction is paramount for researchers in drug discovery and development. This guide focuses on a widely utilized synthetic route employing triphosgene as a cyclizing agent.

Physicochemical Data

A clear understanding of the physical and chemical properties of the starting material and the final product is fundamental for successful synthesis and safe handling. The table below summarizes the key quantitative data for 5-chloroanthranilic acid and this compound.

| Property | 5-Chloroanthranilic Acid | This compound |

| Synonyms | 2-Amino-5-chlorobenzoic acid | 6-Chloro-1H-benzo[d][1][2]oxazine-2,4-dione |

| Molecular Formula | C₇H₆ClNO₂ | C₈H₄ClNO₃ |

| Molecular Weight | 171.58 g/mol [3] | 197.58 g/mol [4][5] |

| Appearance | White to light yellow to green powder to crystal[6] | White to light yellow powder or crystals[2][7] |

| Melting Point | 208 °C[8] | ~300 °C (decomposes)[5][9] |

| Boiling Point | Not available (decomposes) | Not applicable (decomposes) |

| Density | ~1.32 g/cm³ (estimate)[7] | Not available |

| Solubility | Soluble in water.[10] | Insoluble in water.[2] Soluble in most organic solvents.[7] |

| CAS Number | 635-21-2[3] | 4743-17-3[4] |

Synthesis of this compound

The transformation of 5-chloroanthranilic acid to this compound is efficiently achieved through cyclization using a phosgene equivalent, such as triphosgene. Triphosgene is a safer, solid reagent that generates phosgene in situ, facilitating the formation of the anhydride ring structure.

Reaction Scheme

The overall reaction is depicted below:

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is based on established literature procedures for the synthesis of isatoic anhydrides using triphosgene.

Materials:

-

5-Chloroanthranilic acid

-

Triphosgene

-

1,2-Dichloroethane (anhydrous)

-

Ice bath

-

Standard laboratory glassware (three-necked round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer with heating mantle

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

-

Charge Reactants: Add 5-chloroanthranilic acid (e.g., 0.1 mol) and 200 mL of 1,2-dichloroethane to the flask.

-

Prepare Triphosgene Solution: In a separate flask, dissolve triphosgene (e.g., 0.21 mol) in 100 mL of 1,2-dichloroethane.

-

Reaction: Heat the suspension of 5-chloroanthranilic acid to 80 °C with stirring. Slowly add the triphosgene solution dropwise from the dropping funnel to the heated suspension.

-

Reaction Completion: After the addition is complete, continue to heat the reaction mixture at 80 °C for approximately 3 hours, or until the reaction is complete (monitor by TLC).

-

Work-up: Cool the reaction mixture to room temperature and then further cool in an ice bath.

-

Isolation: The product will precipitate as a white solid. Collect the solid by filtration and wash it with a suitable solvent (e.g., cold 1,2-dichloroethane or diethyl ether).

-

Drying: Dry the collected solid under vacuum to obtain this compound.

Expected Yield: This procedure can yield up to 97% of the desired product.

Alternative Synthetic Routes

While the triphosgene method is highly efficient, other reagents can be used for the cyclization of anthranilic acids to isatoic anhydrides. These methods, while less common for this specific substrate, are worth noting for their historical and practical significance in organic synthesis.

-

Phosgene Gas: The direct use of phosgene gas is the traditional method for this transformation.[3][8] However, due to the extreme toxicity and handling difficulties of phosgene, this method is often avoided in a standard laboratory setting. The reaction is typically carried out by bubbling phosgene gas through a solution of the anthranilic acid.[8]

-

Acetic Anhydride: In some cases, acetic anhydride can be used as a dehydrating agent to facilitate the cyclization of N-acylanthranilic acids to form benzoxazinones.[11] This method generally requires the initial acylation of the amino group of the anthranilic acid before cyclization.

-

Phosphorus Pentoxide: Phosphorus pentoxide is a strong dehydrating agent that can be employed for the synthesis of anhydrides from dicarboxylic acids. While its use for the direct synthesis of isatoic anhydrides from anthranilic acids is not widely reported, it remains a potential, albeit harsh, alternative.

Product Characterization

Confirmation of the synthesized this compound can be achieved through various spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons of the this compound ring.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the product. The expected exact mass for the protonated molecule [M+H]⁺ is 198.00.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum of an anhydride is characterized by two distinct carbonyl (C=O) stretching bands. For cyclic anhydrides, these peaks are typically observed in the regions of 1870-1845 cm⁻¹ and 1800-1775 cm⁻¹.

Safety and Handling

5-Chloroanthranilic Acid:

-

Causes skin and serious eye irritation.[8]

-

Wear protective gloves, eye protection, and face protection.[8]

Triphosgene:

-

Fatal if inhaled and causes severe skin burns and eye damage.

-

Handle only in a well-ventilated fume hood with appropriate personal protective equipment, including respiratory protection.

-

Reacts with water to release toxic gas.

This compound:

-

Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5]

-

Avoid breathing dust. Use in a well-ventilated area.[5]

-

Wear protective gloves and eye protection.[5]

Workflow for Safe Handling:

Caption: Safe Handling Workflow for Synthesis.

Conclusion

The synthesis of this compound from 5-chloroanthranilic acid using triphosgene is a highly efficient and reliable method for producing this important pharmaceutical intermediate. By following the detailed protocol and adhering to the stringent safety precautions outlined in this guide, researchers can confidently and safely perform this synthesis in a laboratory setting. The provided physicochemical data and characterization information will further aid in the successful execution and verification of the synthesis.

References

- 1. Investigation for the easy and efficient synthesis of 1 H -benzo[ d ][1,3]oxazine-2,4-diones - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04014K [pubs.rsc.org]

- 2. chembk.com [chembk.com]

- 3. Isatoic anhydride - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. ٠رکز Ù ÙØ·ÙÙ Ø§Û Ø§Ø·Ùاع رساÙ٠عÙÙÙ Ù ÙÙاÙر٠- A phosgene and peroxide-free one-pot tandem synthesis of isatoic anhydrides involving anthranilic acid, Boc anhydride, and 2-chloro-N-methyl pyridinium iodide [search.isc.ac]

- 6. 2-Amino-5-chlorobenzoic Acid | 635-21-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. chembk.com [chembk.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. US5981749A - Process for producing isatoic anhydrides - Google Patents [patents.google.com]

- 10. guidechem.com [guidechem.com]

- 11. Sciencemadness Discussion Board - Isatoic anhydride hydrolysis to anthranilic acid - Powered by XMB 1.9.11 [sciencemadness.org]

Physical and chemical properties of 6-Chloro-1H-3,1-benzoxazine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-1H-3,1-benzoxazine-2,4-dione, also known as 6-chloroisatoic anhydride, is a heterocyclic organic compound with significant potential in medicinal chemistry and organic synthesis. As a derivative of isatoic anhydride, it serves as a versatile precursor for the synthesis of a wide array of nitrogen-containing heterocycles, including quinazolinones, benzodiazepines, and other pharmacologically active scaffolds. Its reactivity, governed by the strained anhydride ring, makes it a valuable tool for the introduction of the 2-aminobenzoyl moiety and for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical properties of 6-Chloro-1H-3,1-benzoxazine-2,4-dione, detailed experimental protocols for its synthesis, and an exploration of its chemical reactivity and potential biological applications.

Physical and Chemical Properties

The physicochemical properties of 6-Chloro-1H-3,1-benzoxazine-2,4-dione are crucial for its handling, storage, and application in synthetic chemistry. A summary of its key properties is presented below.

Table 1: Physical and Chemical Properties of 6-Chloro-1H-3,1-benzoxazine-2,4-dione

| Property | Value | Source |

| Molecular Formula | C₈H₄ClNO₃ | PubChem[1] |

| Molecular Weight | 197.57 g/mol | PubChem[1][2] |

| Appearance | Yellow-red crystal (predicted) | ChemBK |

| Melting Point | >300 °C (predicted) | ChemBK |

| Boiling Point | Not available | |

| Solubility | Soluble in most organic solvents (e.g., dichloromethane, chloroform, ethanol) | ChemBK |

| XLogP3 | 1.6 | PubChem[1][2] |

| Hydrogen Bond Donor Count | 1 | PubChem[1][2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1][2] |

| Rotatable Bond Count | 0 | PubChem[1][2] |

| Exact Mass | 196.9879707 Da | PubChem[1][2] |

| Monoisotopic Mass | 196.9879707 Da | PubChem[1][2] |

| Topological Polar Surface Area | 55.4 Ų | PubChem[1][2] |

| Heavy Atom Count | 13 | PubChem[1][2] |

| Formal Charge | 0 | PubChem[1][2] |

| Complexity | 256 | PubChem[1][2] |

| CAS Number | 38599-21-6 |

Experimental Protocols

The synthesis of 6-Chloro-1H-3,1-benzoxazine-2,4-dione can be achieved through the cyclization of 2-amino-5-chlorobenzoic acid. The following protocol is a representative method for its preparation.

Synthesis of 6-Chloro-1H-3,1-benzoxazine-2,4-dione from 2-Amino-5-chlorobenzoic Acid

This method involves the reaction of 2-amino-5-chlorobenzoic acid with triphosgene, a safer alternative to phosgene gas.

Materials:

-

2-Amino-5-chlorobenzoic acid

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Anhydrous 1,2-dichloroethane

-

Ice-water bath

-

Three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer.

Procedure:

-

In a 500 mL three-necked round-bottom flask, suspend 2-amino-5-chlorobenzoic acid (17 g, 0.1 mol) in anhydrous 1,2-dichloroethane (200 mL).

-

In a separate flask, prepare a solution of triphosgene (21 g, 0.071 mol, which is equivalent to 0.21 mol of phosgene) in anhydrous 1,2-dichloroethane (100 mL).

-

Heat the suspension of 2-amino-5-chlorobenzoic acid to 80 °C with stirring.

-

Slowly add the triphosgene solution dropwise to the heated suspension over a period of 1 hour.

-

After the addition is complete, continue to heat the reaction mixture at 80 °C for an additional 3 hours, or until the reaction is complete (monitoring by TLC is recommended).

-

Cool the reaction mixture to room temperature and then further cool in an ice-water bath to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold 1,2-dichloroethane and dry under vacuum to yield 6-Chloro-1H-3,1-benzoxazine-2,4-dione.

Expected Yield: Approximately 97%.

Chemical Reactivity and Potential Biological Applications

The chemical reactivity of 6-Chloro-1H-3,1-benzoxazine-2,4-dione is primarily characterized by the susceptibility of its anhydride ring to nucleophilic attack. This reactivity makes it a valuable synthon for a variety of heterocyclic compounds.

Isatoic anhydrides are known to react with a wide range of nucleophiles, including amines, alcohols, and thiols.[3] This reactivity is exploited in the synthesis of pharmaceuticals, agrochemicals, and dyes.[4] For instance, reaction with primary amines leads to the formation of quinazolinones, a class of compounds with diverse biological activities, including anticancer and anti-inflammatory properties. The reaction with alcohols and thiols yields the corresponding esters and thioesters of anthranilic acid.[3]

Due to its reactivity towards nucleophiles, 6-Chloro-1H-3,1-benzoxazine-2,4-dione has potential applications in bioconjugation, allowing for the labeling and functionalization of biomolecules such as proteins and nucleic acids.[5][6] The isatoic anhydride moiety can react with primary amine groups present in proteins, such as the side chain of lysine residues.

While specific signaling pathways for 6-Chloro-1H-3,1-benzoxazine-2,4-dione have not been elucidated, its role as a precursor to biologically active molecules suggests its importance in drug discovery. The general reactivity of isatoic anhydrides as inactivators of chymotrypsin highlights their potential to interact with biological targets.[7]

Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway for 6-Chloro-1H-3,1-benzoxazine-2,4-dione.

Caption: Synthesis of 6-Chloro-1H-3,1-benzoxazine-2,4-dione.

General Reactivity of the Isatoic Anhydride Ring

This diagram illustrates the general reactivity of the isatoic anhydride core with various nucleophiles.

Caption: Reactivity of 6-Chloro-1H-3,1-benzoxazine-2,4-dione.

Conclusion

6-Chloro-1H-3,1-benzoxazine-2,4-dione is a valuable heterocyclic compound with significant synthetic utility. Its straightforward preparation and versatile reactivity make it an important building block for the development of novel pharmaceuticals and other functional organic molecules. While specific biological activity and spectroscopic data for this compound are not extensively documented, its chemical properties and the known applications of the isatoic anhydride scaffold underscore its potential for further investigation in drug discovery and materials science. This guide provides a foundational understanding for researchers and scientists working with this promising chemical entity.

References

- 1. 6-Chloro-2h-1,3-benzoxazine-2,4(3h)-dione | C8H4ClNO3 | CID 90359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isatoic anhydride - Wikipedia [en.wikipedia.org]

- 3. myttex.net [myttex.net]

- 4. Isatoic anhydride [anshulchemicals.com]

- 5. WO2015163952A1 - Isatoic anhydride derivatives and applications thereof - Google Patents [patents.google.com]

- 6. Water-soluble and UV traceable isatoic anhydride-based reagents for bioconjugation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. scbt.com [scbt.com]

5-Chloroisatoic Anhydride: A Technical Guide for Chemical and Pharmaceutical Research

CAS Number: 4743-17-3 Synonyms: 6-Chloro-1H-3,1-benzoxazine-2,4-dione, 6-Chloro-1,2-dihydro-4H-3,1-benzoxazine-2,4-dione

This technical guide provides an in-depth overview of 5-Chloroisatoic anhydride, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development and materials science. It covers the compound's physicochemical properties, synthesis protocols, key chemical reactions, and significant applications, presenting data in a structured and accessible format.

Physicochemical and Spectroscopic Properties

This compound is a stable, off-white to light yellow crystalline solid.[1][2] It is a halogenated heterocyclic compound, recognized for its utility as a versatile building block in complex organic synthesis.[3][4] While generally insoluble in water, it shows slight solubility in dimethyl sulfoxide (DMSO).[2][5]

Quantitative data and key properties are summarized in the table below for quick reference.

| Property | Value | References |

| CAS Number | 4743-17-3 | [6] |

| Molecular Formula | C₈H₄ClNO₃ | [6] |

| Molecular Weight | 197.58 g/mol | [6] |

| Appearance | White to light yellow powder/crystals | [1][5] |

| Melting Point | 272-300 °C (decomposes) | [1][7] |

| Solubility | Insoluble in water; Slightly soluble in DMSO | [2][5] |

| pKa (Predicted) | 9.76 ± 0.20 | [5] |

| Density (Predicted) | 1.540 ± 0.06 g/cm³ | [5] |

Spectroscopic Data

-

¹H NMR (DMSO-d₆, 300 MHz): δ 11.85 (s, br, 1H), 7.88 (d, J = 2.4 Hz, 1H), 7.78 (dd, J = 8.7, 2.4 Hz, 1H), 7.15 (d, J = 8.7 Hz, 1H).[1]

-

Infrared (IR) Spectroscopy: As an acid anhydride, it is expected to show two characteristic strong C=O stretching bands. One band typically appears around 1820 cm⁻¹ and the second near 1760 cm⁻¹.[8] The presence of the N-H bond would also result in a stretching vibration in the 3100-3300 cm⁻¹ region.

Synthesis of this compound

The primary industrial synthesis route for this compound involves the reaction of 2-amino-5-chlorobenzoic acid with a phosgene equivalent, such as triphosgene.[1][6] This method is efficient and yields a high-purity product.[1] An alternative approach involves the cyclization of 5-chloroanthranilic acid using a dehydrating agent.[4]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 2-Amino-5-chlorobenzoic Acid

This protocol details a common laboratory-scale synthesis.[1][6]

-

Setup: To a 500 mL three-necked round-bottom flask equipped with a stirrer and reflux condenser, add 2-amino-5-chlorobenzoic acid (17 g, 0.1 mol) and 1,2-dichloroethane (200 mL).[6]

-

Reagent Addition: While stirring, slowly add a solution of triphosgene (21 g, 0.07 mol, equivalent to 0.21 mol of phosgene) in 1,2-dichloroethane (100 mL) dropwise to the mixture.[6] The addition is performed at a reaction temperature of 80 °C.[1]

-

Reaction: After the addition is complete, continue to heat and stir the reaction mixture at 80 °C for 3 hours.[1][6]

-

Workup: Cool the mixture to room temperature using an ice water bath, which will cause a white solid to precipitate.[1][6]

-

Isolation: Collect the precipitated solid by filtration, wash it with a suitable solvent (e.g., cold 1,2-dichloroethane), and dry it to obtain 6-chloro-1H-benzo[d][6][9]oxazine-2,4-dione (this compound).[1][6] The typical yield is around 19 g (97%).[1]

Chemical Reactivity and Mechanisms

This compound is a reactive electrophile, susceptible to nucleophilic attack at its two carbonyl carbons. Its most characteristic reaction is aminolysis—the reaction with primary or secondary amines.[2][10] This reaction proceeds via a nucleophilic acyl substitution mechanism, leading to the opening of the anhydride ring and the formation of a 2-aminobenzamide derivative with the concomitant release of carbon dioxide. This transformation is a cornerstone of its utility in building more complex molecular frameworks.

Caption: Key reaction pathway of this compound with an amine.

This aminolysis reaction is synthetically valuable because it provides a direct route to substituted anthranilamides, which are important precursors for a variety of heterocyclic systems.[2]

Applications in Research and Development

The unique reactivity of this compound makes it an essential intermediate in several fields.

Pharmaceutical Synthesis

The compound is a well-established precursor for synthesizing a range of biologically active molecules.[3][5][9]

-

Benzodiazepines: It is a key building block in the synthesis of the benzodiazepine core structure, which is found in many psychoactive drugs used as anxiolytics, sedatives, and anticonvulsants.[4][5] The first benzodiazepine, chlordiazepoxide (Librium), was discovered in 1955, and the class of drugs became widely prescribed by the 1970s.[11]

-

Anticancer Agents: It has been used as a reagent to synthesize 2-acetamidobenzamides that exhibit antiproliferative activity against various tumor cell lines.[1]

-

Enzyme Inhibitors: The anhydride is also employed in the preparation of inhibitors for enzymes like delta-5 desaturase, highlighting its role in developing targeted therapeutics.[1]

Agrochemicals

Its derivatives are used in the development of new pesticides and herbicides, where the resulting molecular scaffolds can be optimized for specific biological activity against pests or weeds.[3][4]

Materials Science

In polymer chemistry, this compound is incorporated into specialty polymers to enhance properties such as thermal stability and chemical resistance, making them suitable for high-performance applications.[1][9] It also finds use in creating advanced coatings and adhesives.[1]

Safety and Handling

This compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[7] Standard laboratory safety precautions should be taken, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a dust mask.[7] It should be handled in a well-ventilated area. For storage, the compound should be kept in a tightly closed container in a dry, cool place at room temperature.[5][9]

References

- 1. This compound | 4743-17-3 [chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound | 4743-17-3 | C-5130 | Biosynth [biosynth.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | 4743-17-3 | FC172051 [biosynth.com]

- 6. This compound | 4743-17-3 [amp.chemicalbook.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. chemimpex.com [chemimpex.com]

- 10. 23.3. Reactions of amines | Organic Chemistry II [courses.lumenlearning.com]

- 11. The history of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic and Methodological Guide to 5-Chloroisatoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 5-Chloroisatoic anhydride (CAS No: 4743-17-3), a key intermediate in the synthesis of various pharmacologically active compounds. This document collates available spectroscopic data (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry), details the experimental protocols for data acquisition, and presents a visual workflow for its synthesis.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Two distinct proton NMR datasets have been reported for this compound, both recorded in DMSO-d₆. The variations may be attributed to differences in experimental conditions or sample purity. Both datasets are presented below for comparative purposes.

Table 1: ¹H NMR Spectroscopic Data of this compound in DMSO-d₆

| Data Set 1 [1][2] | Data Set 2 [1] | ||

| Chemical Shift (δ) ppm | Description | Chemical Shift (δ) ppm | Description |

| 11.85 | (s, br, 1H, -NH) | 11.85 | (br, 1H, -NH) |

| 7.96 | (dd, J = 0.8, 8.7 Hz, 1H, Ar-H) | 7.88 | (d, J = 2.4 Hz, 1H, Ar-H) |

| 7.87 | (dd, J = 2.3, 8.7 Hz, 1H, Ar-H) | 7.78 | (dd, J = 8.7, 2.4 Hz, 1H, Ar-H) |

| 7.09 | (dd, J = 8.8, 0.8 Hz, 1H, Ar-H) | 7.15 | (d, J = 8.7 Hz, 1H, Ar-H) |

Abbreviations: s = singlet, d = doublet, dd = doublet of doublets, br = broad.

¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ) ppm | Notes |

| Carbonyl (C=O) | 160 - 180 | Two distinct signals are expected for the two carbonyl carbons. |

| Aromatic (C-Cl) | 125 - 140 | Deshielded due to the electronegativity of chlorine. |

| Aromatic (C-H) | 115 - 135 | Multiple signals expected for the three aromatic C-H carbons. |

| Aromatic (quaternary) | 130 - 150 | Signals for the two quaternary aromatic carbons. |

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not available in the reviewed literature. However, the spectrum is expected to show characteristic absorption bands for a cyclic acid anhydride containing an aromatic ring. The most prominent features would be the dual carbonyl (C=O) stretching bands, a hallmark of anhydrides.

Table 3: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3600 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |

| C=O Stretch (Anhydride) | 1785 - 1865 and 1750 - 1820 | Strong (two distinct bands)[3][4] |

| C=C Stretch (Aromatic) | 1500 - 1600 | Medium |

| C-O Stretch (Anhydride) | 1000 - 1300 | Strong |

| C-H "Out-of-plane" bend | 675 - 900 | Strong |

Mass Spectrometry (MS)

Specific mass spectrometry data for this compound, including fragmentation patterns, is not detailed in the available literature. The molecular weight of this compound is 197.58 g/mol .[5] In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 197 (for ³⁵Cl) and 199 (for ³⁷Cl) with an approximate 3:1 intensity ratio, characteristic of a monochlorinated compound.

Common fragmentation pathways for aromatic acid anhydrides would likely involve the loss of CO₂ (44 Da) and CO (28 Da).

Experimental Protocols

Detailed experimental procedures for the acquisition of the cited spectroscopic data are not available. The following are generalized protocols that represent standard laboratory practices for the analysis of solid organic compounds.

NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The sample is vortexed until fully dissolved.

-

Instrumentation: A standard NMR spectrometer (e.g., 300 or 400 MHz) is used.

-

Data Acquisition: The prepared sample in the NMR tube is placed in the spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a greater number of scans is typically required to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak.

IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then compressed under high pressure using a hydraulic press to form a thin, transparent pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the empty sample compartment is recorded. The KBr pellet is then placed in the sample holder, and the spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, often via a direct insertion probe. The sample is then heated to induce vaporization into the ion source.

-

Ionization: The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.

-

Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum.

Synthesis Workflow

This compound is commonly synthesized from 2-amino-5-chlorobenzoic acid. The following diagram illustrates the workflow for a typical synthesis procedure.

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide to the Solubility of 5-Chloroisatoic Anhydride in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 5-Chloroisatoic Anhydride

| Property | Value |

| Chemical Name | 6-Chloro-2H-3,1-benzoxazine-2,4(1H)-dione |

| CAS Number | 4743-17-3 |

| Molecular Formula | C₈H₄ClNO₃ |

| Molecular Weight | 197.57 g/mol |

| Appearance | White to light yellow powder or crystals |

| Melting Point | 272 °C (decomposes)[1][2] |

Solubility Profile

Precise quantitative solubility data for this compound in various organic solvents is limited. However, based on available information and the behavior of structurally related compounds, a qualitative understanding of its solubility can be established.

Qualitative Solubility of this compound

The solubility of this compound is generally low in most common organic solvents. It is described as being slightly soluble in dimethyl sulfoxide (DMSO) and insoluble in water.[3] For a closely related compound, 4,5-Dichloroisatoic anhydride, a general solubility pattern has been described, which can serve as a useful indicator for this compound as well.[1]

The expected qualitative solubility trend is as follows:

Dimethyl Sulfoxide (DMSO) > Dimethylformamide (DMF) > Acetone > Ethyl Acetate > Dichloromethane > Alcohols > Water [1]

This trend highlights its preference for polar aprotic solvents.

Quantitative Solubility of Isatoic Anhydride (Parent Compound)

To provide a quantitative context, the following table summarizes the mole fraction solubility (x₁) of the parent compound, Isatoic Anhydride (unsubstituted), in various common organic solvents at different temperatures. This data is derived from a comprehensive study and can serve as a useful baseline for estimating the solubility behavior of its chlorinated derivative.

Table 1: Mole Fraction Solubility (x₁) of Isatoic Anhydride in Common Organic Solvents at Various Temperatures

| Solvent | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K | 323.15 K | 328.15 K |

| Methanol | 0.00158 | 0.00185 | 0.00216 | 0.00252 | 0.00294 | 0.00343 | 0.00400 | 0.00465 | 0.00540 |

| Ethanol | 0.00129 | 0.00150 | 0.00174 | 0.00202 | 0.00235 | 0.00273 | 0.00318 | 0.00369 | 0.00429 |

| 1-Propanol | 0.00114 | 0.00132 | 0.00153 | 0.00178 | 0.00206 | 0.00239 | 0.00277 | 0.00322 | 0.00374 |

| Isopropyl Alcohol | 0.00098 | 0.00114 | 0.00132 | 0.00153 | 0.00177 | 0.00205 | 0.00238 | 0.00276 | 0.00320 |

| Methyl Acetate | 0.00189 | 0.00219 | 0.00254 | 0.00295 | 0.00342 | 0.00397 | 0.00461 | 0.00535 | 0.00621 |

| Ethyl Acetate | 0.00173 | 0.00201 | 0.00233 | 0.00270 | 0.00314 | 0.00364 | 0.00423 | 0.00491 | 0.00569 |

| Propyl Acetate | 0.00153 | 0.00178 | 0.00206 | 0.00239 | 0.00277 | 0.00321 | 0.00373 | 0.00433 | 0.00502 |

| Isopropyl Acetate | 0.00142 | 0.00165 | 0.00192 | 0.00222 | 0.00258 | 0.00299 | 0.00347 | 0.00403 | 0.00467 |

| Acetone | 0.00301 | 0.00349 | 0.00405 | 0.00470 | 0.00545 | 0.00632 | 0.00733 | 0.00850 | 0.00986 |

| 2-Butanone | 0.00278 | 0.00323 | 0.00375 | 0.00435 | 0.00505 | 0.00585 | 0.00679 | 0.00788 | 0.00914 |

| Acetonitrile | 0.00195 | 0.00227 | 0.00263 | 0.00305 | 0.00354 | 0.00411 | 0.00477 | 0.00553 | 0.00642 |

| 1,4-Dioxane | 0.00868 | 0.01007 | 0.01168 | 0.01355 | 0.01572 | 0.01823 | 0.02115 | 0.02453 | 0.02845 |

Data extracted from the Journal of Chemical & Engineering Data, 2020, 65 (4), pp 1856–1864.

Experimental Protocols

Determination of Solubility (Gravimetric Method)

The following is a detailed experimental protocol for determining the solubility of a compound like Isatoic Anhydride in organic solvents, which can be adapted for this compound.

Materials:

-

This compound

-

Selected organic solvents (e.g., DMSO, DMF, acetone, ethanol)

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostatic water bath

-

Analytical balance (±0.0001 g)

-

Syringe with a 0.45 μm filter

-

Drying oven

Procedure:

-

An excess amount of this compound is added to a known mass of the selected organic solvent in the jacketed glass vessel.

-

The vessel is sealed to prevent solvent evaporation.

-

The suspension is continuously stirred at a constant temperature, maintained by the thermostatic water bath.

-

The mixture is allowed to equilibrate for at least 24 hours to ensure saturation.

-

After equilibration, stirring is stopped, and the suspension is allowed to settle for at least 4 hours.

-

A sample of the clear supernatant is withdrawn using a pre-heated or pre-cooled syringe fitted with a 0.45 μm filter to avoid any solid particles.

-

The withdrawn sample is immediately weighed on an analytical balance.

-

The sample is then dried in an oven at an appropriate temperature (e.g., 60-80 °C) until a constant weight is achieved.

-

The mass of the dissolved solid and the mass of the solvent in the sample are determined by weight difference.

-

The mole fraction solubility is then calculated.

-

This procedure is repeated for each solvent at various temperatures.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 2-Amino-5-chlorobenzoic acid with triphosgene.[4][5]

Materials:

-

2-Amino-5-chlorobenzoic acid

-

Triphosgene

-

1,2-Dichloroethane

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Heating mantle with a stirrer

-

Ice water bath

Procedure:

-

2-Amino-5-chlorobenzoic acid and 1,2-dichloroethane are added to the three-necked round-bottom flask.[4][5]

-

A solution of triphosgene in 1,2-dichloroethane is prepared separately.[4][5]

-

The flask containing the 2-Amino-5-chlorobenzoic acid suspension is heated to 80 °C with stirring.[4][5]

-

The triphosgene solution is slowly added dropwise to the heated suspension.[4][5]

-

After the addition is complete, the reaction mixture is stirred at 80 °C for approximately 3 hours.[4][5]

-

The reaction mixture is then cooled to room temperature using an ice water bath.[4][5]

-

The precipitated solid product is collected by filtration.

-

The solid is washed with an appropriate solvent and dried to yield this compound.[4][5]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 5-Chloroisatoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 5-Chloroisatoic anhydride. This information is critical for its application in pharmaceutical synthesis and other chemical processes where thermal conditions are a significant factor.

Introduction

This compound (C₈H₄ClNO₃) is a heterocyclic compound widely utilized as a precursor in the synthesis of various pharmaceuticals, including benzodiazepines. Its thermal stability is a crucial parameter for safe handling, storage, and reaction design. Understanding its decomposition behavior is essential to prevent runaway reactions and ensure the purity of synthetic products. This guide summarizes the available data on its thermal properties and provides detailed experimental methodologies for its analysis.

Thermal Stability Data

The thermal stability of this compound has been characterized by its decomposition temperature. Upon heating, the compound undergoes decomposition, which is also associated with sublimation.

| Parameter | Value | Reference |

| Decomposition Temperature | 272-275 °C | [1] |

| Decomposition Temperature | 280 °C | [2][3] |

| Decomposition Temperature | 272 °C (decomposes) |

Experimental Protocols for Thermal Analysis

Detailed experimental data from techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for this compound is not extensively available in publicly accessible literature. However, based on standard practices for organic compounds and information from related studies, a typical experimental protocol is outlined below.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss during decomposition.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: A small sample of this compound (typically 5-10 mg) is accurately weighed and placed into an inert crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

A temperature program is set, typically involving an initial isothermal period at a low temperature (e.g., 30 °C) to allow for stabilization, followed by a linear heating ramp (e.g., 10 °C/min) to a final temperature above the expected decomposition point (e.g., 400 °C).

-

-

Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the percentage of mass lost at different stages.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal transitions, such as melting and decomposition, and the associated enthalpy changes.

Instrumentation: A calibrated differential scanning calorimeter. A Perkin-Elmer DSC-1B has been noted in studies of similar compounds.[1]

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is placed in a hermetically sealed aluminum pan. The use of sealed pans is crucial to contain any sublimation products.[1]

-

Instrument Setup:

-

An empty, sealed aluminum pan is used as a reference.

-

The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

A temperature program similar to the TGA analysis is employed, with a linear heating rate (e.g., 10 °C/min).

-

-

Data Acquisition: The differential heat flow between the sample and the reference is measured as a function of temperature.

-

Data Analysis: The DSC thermogram is analyzed to identify endothermic or exothermic peaks corresponding to melting and decomposition. The peak onset temperature and the area under the peak (enthalpy change) are calculated.

Visualizing Experimental and Logical Workflows

Experimental Workflow for Thermal Analysis

Caption: Workflow for TGA and DSC analysis of this compound.

Proposed Decomposition Pathway

The thermal decomposition of isatoic anhydrides generally proceeds with the extrusion of carbon dioxide to form a highly reactive benz-2-azetin-2,4-dione intermediate, which can then undergo further reactions. For this compound, a plausible decomposition pathway is illustrated below.

Caption: Proposed decomposition pathway of this compound.

Conclusion

This compound exhibits thermal decomposition in the range of 272-280 °C, a critical factor for its handling and use in chemical synthesis. While detailed quantitative TGA/DSC data is limited in the public domain, the provided experimental protocols offer a robust framework for such analyses. The proposed decomposition pathway, involving the initial loss of carbon dioxide, is consistent with the known chemistry of related isatoic anhydrides. Further research to fully characterize the decomposition products and kinetics would be beneficial for optimizing its use in high-temperature applications.

References

The Genesis of a Versatile Heterocycle: A Technical History of Isatoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatoic anhydride, systematically named 2H-3,1-benzoxazine-2,4(1H)-dione, is a versatile heterocyclic compound that has served as a cornerstone in the synthesis of a myriad of pharmaceuticals, agrochemicals, dyes, and other fine chemicals. Its unique reactivity, stemming from the presence of both an anhydride and a cyclic carbamate functionality, allows for diverse chemical transformations, making it an invaluable building block in modern organic synthesis. This technical guide delves into the historical discovery and the evolution of the synthesis of isatoic anhydride, providing detailed experimental protocols for key historical methods and a comparative analysis of their quantitative data.

The Dawn of a Heterocycle: Initial Discovery

The first synthesis of isatoic anhydride is credited to the German chemist H. Erdmann in 1899.[1] While the original publication in Berichte der deutschen chemischen Gesellschaft is a historical landmark, subsequent research has significantly refined and expanded the synthetic repertoire for this important molecule. The initial methods laid the groundwork for more efficient and scalable processes that are utilized today.

Key Synthetic Methodologies: A Historical Perspective

The synthesis of isatoic anhydride has evolved significantly since its discovery. The following sections detail the seminal methods that have been historically important for its preparation.

From Anthranilic Acid and Phosgene

One of the most well-established and reliable methods for preparing isatoic anhydride involves the reaction of anthranilic acid with phosgene.[1][2] This method has been thoroughly documented and optimized over the years.

Experimental Protocol:

A detailed procedure for this synthesis is provided in Organic Syntheses, a testament to its reliability and practicality.[1]

-

Reaction Setup: A solution of anthranilic acid in aqueous hydrochloric acid is prepared in a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer.

-

Phosgene Addition: Phosgene gas is introduced into the stirred solution. The reaction is exothermic, and the temperature is maintained below 50°C by controlling the rate of phosgene addition.

-

Precipitation and Isolation: Isatoic anhydride precipitates from the reaction mixture as a white solid. The product is collected by filtration, washed with cold water, and dried. The reaction is often performed in batches to ensure efficient absorption of phosgene.

-

Purification: The crude product can be recrystallized from 95% ethanol or dioxane to yield a product with a decomposition point of approximately 243°C.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Anthranilic Acid (1 mole) | [1] |

| Reagent | Phosgene | [1] |

| Solvent | Water, Hydrochloric Acid | [1] |

| Reaction Temperature | < 50°C | [1] |

| Yield | 72-75% | [1] |

| Melting Point (Decomposition) | 237-240°C (crude), 243°C (recrystallized) | [1] |

From Phthalimide via Hofmann Rearrangement

An alternative route to isatoic anhydride involves the Hofmann rearrangement of phthalimide. This method avoids the use of the highly toxic phosgene.

Experimental Protocol:

A typical procedure involves the following steps[3][4]:

-

Reaction Setup: Phthalimide is suspended in a cooled mixture of crushed ice and water.

-

Base Addition: A solution of sodium hydroxide is slowly added to the suspension, leading to the dissolution of most of the phthalimide.

-

Hypochlorite Treatment: A solution of sodium hypochlorite is then gradually added while maintaining a low temperature (4-6°C).

-

Acidification and Isolation: After a brief stirring period, the reaction mixture is acidified with concentrated hydrochloric acid to a pH of 6. The precipitated isatoic anhydride is collected by filtration, washed with water, and dried.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Phthalimide (1 mole) | [3] |

| Reagents | Sodium Hydroxide, Sodium Hypochlorite, Hydrochloric Acid | [3] |

| Solvent | Water | [3] |

| Reaction Temperature | 0-6°C | [3] |

| Yield | 85-88% | [3] |

| Melting Point (Decomposition) | 240-242°C | [3][4] |

A related continuous process for industrial-scale production has also been developed, reporting yields of 85% for a 97-99% pure product.[5] A one-pot synthesis starting from phthalic anhydride and urea has also been reported with yields exceeding 94% and purity greater than 99%.[6]

Oxidation of Isatin

The oxidation of isatin provides another pathway to isatoic anhydride.[7] Various oxidizing agents have been employed for this transformation.

Experimental Protocol (using Hydrogen Peroxide):

A representative procedure using hydrogen peroxide is as follows[8]:

-

Reaction Setup: Isatin is suspended in formic acid.

-

Oxidant Addition: A 30% solution of hydrogen peroxide is added dropwise to the suspension, with gentle cooling if necessary.

-

Reaction and Workup: The mixture is stirred at room temperature for a specified period. The product is then isolated through conventional workup procedures.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Isatin | [8] |

| Reagents | Hydrogen Peroxide, Formic Acid | [8] |

| Solvent | Formic Acid | [8] |

| Reaction Temperature | Room Temperature | [8] |

| Yield | ~82% (for the specific example) | [8] |

| Melting Point (Decomposition) | 252-253°C | [8] |

Other oxidizing systems, such as urea-hydrogen peroxide complex with ultrasonic irradiation, have also been developed to afford high yields of isatoic anhydride and its derivatives.[9] Yields for various substituted isatoic anhydrides using this method range from 44% to 98%.[9]

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic routes to isatoic anhydride.

Caption: Key historical synthetic routes to Isatoic Anhydride.

Conclusion

The journey of isatoic anhydride from its initial discovery in the late 19th century to its current status as a pivotal chemical intermediate is a testament to the continuous innovation in synthetic organic chemistry. The development of various synthetic routes, each with its own advantages and disadvantages, has provided chemists with a versatile toolkit for accessing this valuable compound. For researchers and professionals in drug development and other chemical industries, a thorough understanding of these historical and practical synthetic methodologies is crucial for the efficient design and execution of synthetic campaigns that rely on isatoic anhydride as a key building block. The detailed protocols and comparative data presented in this guide offer a valuable resource for navigating the rich chemistry of this remarkable heterocycle.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Isatoic anhydride - Wikipedia [en.wikipedia.org]

- 3. Prep of Isatoic anhydride from phthalimide , Hive Methods Discourse [chemistry.mdma.ch]

- 4. researchgate.net [researchgate.net]

- 5. US4328339A - Continuous preparation of isatoic anhydride - Google Patents [patents.google.com]

- 6. CN104402840B - Synthesis process of isatoic anhydride - Google Patents [patents.google.com]

- 7. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US4316020A - Preparation of isatoic anhydrides - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

The Anhydride Reactivity of 5-Chloroisatoic Anhydride: A Technical Guide for Synthetic and Medicinal Chemists

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloroisatoic anhydride is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its reactivity is primarily centered around the susceptibility of its anhydride group to nucleophilic attack, leading to ring-opening and subsequent transformations. This reactivity profile has been extensively exploited in medicinal chemistry for the development of novel therapeutic agents, including quinazolinones and benzodiazepines, which have shown promise as antimicrobial, and antitumor agents. This technical guide provides a comprehensive overview of the reactivity of the anhydride group in this compound, detailing key reactions, experimental protocols, and the biological significance of its derivatives, with a focus on their interaction with key signaling pathways.

Core Reactivity: Nucleophilic Acyl Substitution

The fundamental reactivity of this compound lies in the electrophilic nature of the carbonyl carbons within the anhydride moiety. Nucleophiles readily attack these carbons, initiating a nucleophilic acyl substitution cascade. This typically involves the opening of the heterocyclic ring to form an intermediate 2-amino-5-chlorobenzoyl derivative, which can then undergo further reactions, often intramolecular cyclization, to yield diverse heterocyclic scaffolds. The reaction is influenced by the nature of the nucleophile, solvent, temperature, and the use of catalysts.

Key Synthetic Transformations and Experimental Protocols

The reaction of this compound with various nucleophiles is a cornerstone of its synthetic utility. Below are detailed protocols for some of the most important transformations.

Synthesis of Quinazolinone Derivatives

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities. The reaction of this compound with primary amines or their equivalents is a common and efficient method for their synthesis.

This protocol describes the synthesis of 2-arylquinazolin-4(3H)-ones from this compound and an aromatic amine, followed by cyclization.

-

Step 1: Synthesis of 2-Amino-5-chloro-N-arylbenzamide.

-

To a solution of this compound (1.0 eq) in a suitable solvent such as DMF, add the desired aromatic amine (1.0 eq).

-

The reaction mixture is heated at reflux for 2-4 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature, and the precipitated product is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried.

-

-

Step 2: Cyclization to 2-Aryl-6-chloroquinazolin-4(3H)-one.

-

The 2-amino-5-chloro-N-arylbenzamide from Step 1 is refluxed in acetic anhydride for 3-5 hours.

-

The reaction mixture is then cooled and poured into crushed ice.

-

The solid product is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to afford the pure 2-aryl-6-chloroquinazolin-4(3H)-one.

-

Microwave irradiation offers a rapid and efficient alternative to conventional heating for the synthesis of quinazolinones.

-

A mixture of this compound (1.0 eq) and a primary amine (1.0 eq) is subjected to microwave irradiation in a suitable solvent (e.g., acetic acid or DMF) or under solvent-free conditions.

-

Typical reaction conditions are 100-150°C for 5-15 minutes.

-

After cooling, the product is isolated by filtration and purified by recrystallization.

Table 1: Synthesis of Quinazolinone Derivatives from this compound

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Various primary amines | 2-Substituted-6-chloroquinazolin-4(3H)-ones | Conventional heating, various solvents | Good to excellent | [1][2] |

| Benzyl azides | 2-Benzyl-6-chloroquinazolin-4(3H)-ones | Potassium tert-butoxide, DMSO, 100°C, 4h | Good | [3] |

| Thiophene-2-carbonitrile and ammonium acetate | 6-Chloro-2-(thiophen-2-yl)quinazolin-4(3H)-one | Solvent-free | Good | [4] |

Synthesis of Benzodiazepine Derivatives

Benzodiazepines are a class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties. This compound is a key precursor for the synthesis of various benzodiazepine scaffolds.

This protocol outlines a one-pot synthesis of 1,4-benzodiazepine-2,5-diones from this compound and an α-amino acid.

-

A mixture of this compound (1.0 eq) and an α-amino acid (1.0 eq) in glacial acetic acid is subjected to microwave irradiation at 130°C for 3 minutes.[5]

-

Upon cooling, the precipitated product is filtered, washed with hot water, and dried to yield the 7-chloro-1,4-benzodiazepine-2,5-dione derivative.[5]

Table 2: Synthesis of Benzodiazepine Derivatives from this compound

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| α-Amino acids | 7-Chloro-1,4-benzodiazepine-2,5-diones | Microwave, glacial acetic acid, 130°C, 3 min | 61-71 | [5] |

| Glycine | Intermediate for Diazepam synthesis | Triethylamine, water, room temp, 5h | 91.8 | [6] |

Reaction Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the key reaction pathways and experimental workflows discussed.

Caption: General reaction pathway for the synthesis of quinazolinones.

References

- 1. mdpi.com [mdpi.com]

- 2. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 3. Synthesis of a new series of 4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives with potential antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 6. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Chloroisatoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

5-Chloroisatoic anhydride is a key building block in the synthesis of a wide array of pharmaceuticals and other complex organic molecules. Its utility in drug discovery and development is significant, but its reactivity also necessitates a thorough understanding of its safety profile and proper handling procedures. This technical guide provides a consolidated overview of the safety data and handling precautions for this compound, designed to ensure a safe and efficient research environment.

Physicochemical and Hazard Profile

A clear understanding of the physical and chemical properties of a substance is the foundation of safe handling. The following table summarizes the key data for this compound.

| Property | Value | Reference |

| CAS Number | 4743-17-3 | [1][2][3] |

| Molecular Formula | C₈H₄ClNO₃ | [1][2][3] |

| Molecular Weight | 197.57 g/mol | [2][3] |

| Appearance | White to light yellow powder or crystals | [2][3][4] |

| Melting Point | 272 - 300 °C (decomposes) | [2][3][4][5] |

| Solubility | Insoluble in water, slightly soluble in DMSO | [3] |

| Density | 1.540±0.06 g/cm³ (Predicted) | [3] |

GHS Hazard and Precautionary Statements

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The following tables outline the relevant hazard (H) and precautionary (P) statements for this compound.

Hazard Statements

| Code | Statement |

| H315 | Causes skin irritation.[1] |

| H319 | Causes serious eye irritation.[1] |

| H335 | May cause respiratory irritation.[1] |

| H311 | Toxic in contact with skin.[6] |

| H314 | Causes severe skin burns and eye damage.[6] |

| H332 | Harmful if inhaled.[6] |

Precautionary Statements

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][5] |

| P264 | Wash skin thoroughly after handling.[1][5][6] |

| P271 | Use only outdoors or in a well-ventilated area.[1][5] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][5][6] |

| P302 + P352 | IF ON SKIN: Wash with plenty of water.[1][4][5] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][5] |

| P310 | Immediately call a POISON CENTER/doctor.[6] |

| P362 + P364 | Take off contaminated clothing and wash it before reuse.[1] |

| P405 | Store locked up.[1][6] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[1][6] |

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to strict protocols is paramount when working with reactive chemical intermediates. The following sections detail essential procedures for handling this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical. The following PPE should be considered mandatory when handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield are essential to protect against dust particles and potential splashes. Standard safety glasses are not sufficient.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. Inspect gloves for any signs of degradation or puncture before use.

-

Respiratory Protection: A NIOSH-approved respirator is recommended, especially when handling large quantities or when adequate ventilation is not available. The type of respirator should be selected based on the potential for airborne concentration.

-

Protective Clothing: A lab coat or chemical-resistant apron should be worn to protect against skin contact. In cases of significant exposure risk, a full-body suit may be necessary.

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

Eyewash Stations and Safety Showers: These emergency fixtures must be readily accessible in the immediate work area.

Spill Response Workflow

In the event of a spill, a calm and methodical response is crucial to mitigate exposure and environmental contamination. The following diagram illustrates a logical workflow for handling a this compound spill.

Caption: Logical workflow for responding to a this compound spill.

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][4] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |

Storage and Disposal

Proper storage and disposal are essential to maintain the integrity of the compound and to prevent environmental contamination.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from moisture and incompatible materials such as strong oxidizing agents, acids, and bases.[1][7]

-

Disposal: Dispose of contents and container in accordance with all local, regional, national and international regulations.[1] Chemical waste should be disposed of through a licensed waste disposal contractor.

By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can safely handle this compound, enabling its continued use in the advancement of chemical and pharmaceutical research.

References

- 1. echemi.com [echemi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. lbaochemicals.com [lbaochemicals.com]

- 4. This compound | 4743-17-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. This compound | 4743-17-3 [amp.chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

Methodological & Application

Synthesis of Benzodiazepines Using 5-Chloroisatoic Anhydride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of benzodiazepine derivatives, utilizing 5-chloroisatoic anhydride as a key starting material. The methodologies outlined are intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug development.

Introduction

Benzodiazepines are a critical class of psychoactive compounds widely recognized for their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle-relaxant properties. The synthesis of novel benzodiazepine analogues remains a significant focus in the pursuit of agents with improved therapeutic profiles. This compound is a versatile and commercially available precursor that enables the efficient construction of the benzodiazepine core, particularly 1,4-benzodiazepine-2,5-diones. This document details a reliable method for the synthesis of 7-chloro-1,4-benzodiazepine-2,5-dione from this compound and glycine.

Reaction Scheme

The overall synthetic pathway involves a two-step, one-pot reaction. Initially, this compound reacts with an amino acid, such as glycine, in the presence of a base to form an intermediate N-substituted 2-aminobenzoyl amino acid. Subsequent heating in an acidic medium induces cyclization to yield the desired benzodiazepine-2,5-dione.

Caption: Synthetic pathway for 7-chloro-1,4-benzodiazepine-2,5-dione.

Experimental Protocols